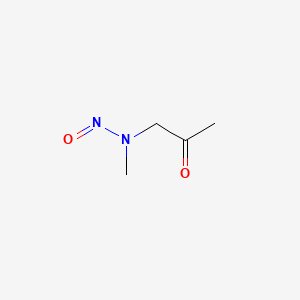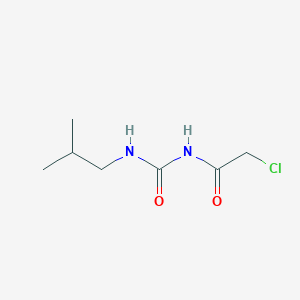
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, commonly known as AHPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of AHPD is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In cancer cells, AHPD has been shown to inhibit dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid. In herbicidal applications, AHPD has been shown to inhibit the activity of key enzymes involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
AHPD has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, cell growth, and proliferation. In animal studies, AHPD has been shown to exhibit low toxicity and is generally well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
AHPD has several advantages for lab experiments, including its well-established synthesis method, low toxicity, and potential applications in various fields. However, its limited solubility in water and other solvents can pose challenges for certain experiments.
Orientations Futures
There are several potential future directions for research on AHPD, including the development of novel materials with unique properties, the optimization of its herbicidal properties, and the further investigation of its potential as an antitumor and antimicrobial agent. Additionally, further studies on the mechanism of action and toxicity of AHPD are needed to fully understand its potential applications.
Conclusion:
In conclusion, AHPD is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Its well-established synthesis method and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
AHPD has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AHPD has been shown to exhibit antitumor and antimicrobial properties. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and development of cancer cells. In agriculture, AHPD has been shown to have herbicidal properties and can be used as a potential alternative to traditional herbicides. In materials science, AHPD has been studied for its role in the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-4-3-5(11)8-6(12)9(4)1-2-10/h3,10H,1-2,7H2,(H,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWQAOUPUJKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354556 | |
| Record name | STK257527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione | |
CAS RN |
56075-69-5 | |
| Record name | STK257527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B3384471.png)
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)








![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
![2,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B3384565.png)